molecular formula C13H25NO4 B13789041 Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate

Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate

Cat. No.: B13789041
M. Wt: 259.34 g/mol
InChI Key: GABXFEMVHFECFK-QWRGUYRKSA-N
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Description

Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with specific reagents under controlled conditions. One common method includes the palladium-catalyzed cross-coupling reaction with various aryl halides using cesium carbonate as a base in 1,4-dioxane as the solvent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, often using hydrogenation catalysts.

    Substitution: Substitution reactions are common, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is frequently used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites on proteins or enzymes, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the tetrahydro-2H-pyran ring.

    Tert-butyl (S)-(1-(diethylamino)propan-2-yl)carbamate: Another related compound with different substituents on the carbamate group.

Uniqueness

Tert-butyl (S)-1-hydroxy-3-((S)-tetrahydro-2H-pyran-3-YL)propan-2-ylcarbamate is unique due to its specific structure, which includes both a hydroxy group and a tetrahydro-2H-pyran ring. This combination of functional groups provides distinct reactivity and properties, making it valuable in various applications.

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-[(3S)-oxan-3-yl]propan-2-yl]carbamate

InChI

InChI=1S/C13H25NO4/c1-13(2,3)18-12(16)14-11(8-15)7-10-5-4-6-17-9-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t10-,11-/m0/s1

InChI Key

GABXFEMVHFECFK-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCCOC1)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCOC1)CO

Origin of Product

United States

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